Ethyl 1-benzoyl-6-methyl-4-oxo-1,6,7,8,9,9a-hexahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate
Description
Ethyl 1-benzoyl-6-methyl-4-oxo-1,6,7,8,9,9a-hexahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate is a bicyclic heterocyclic compound featuring a pyrido[1,2-a]pyrimidine core. This scaffold is substituted at position 1 with a benzoyl group, position 6 with a methyl group, and position 3 with an ethyl carboxylate ester.
Properties
CAS No. |
33499-12-6 |
|---|---|
Molecular Formula |
C19H22N2O4 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
ethyl 1-benzoyl-6-methyl-4-oxo-7,8,9,9a-tetrahydro-6H-pyrido[1,2-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C19H22N2O4/c1-3-25-19(24)15-12-20(17(22)14-9-5-4-6-10-14)16-11-7-8-13(2)21(16)18(15)23/h4-6,9-10,12-13,16H,3,7-8,11H2,1-2H3 |
InChI Key |
MVIGYGCVXABNPD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(C2CCCC(N2C1=O)C)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 1-benzoyl-6-methyl-4-oxo-4,6,7,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrimidine-3-carboxylate involves multiple steps. One common synthetic route includes the reaction of appropriate starting materials under controlled conditions to form the desired product. The reaction conditions typically involve the use of solvents, catalysts, and specific temperature and pressure settings to ensure the formation of the compound . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Ethyl 1-benzoyl-6-methyl-4-oxo-4,6,7,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 1-benzoyl-6-methyl-4-oxo-4,6,7,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrimidine-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of Ethyl 1-benzoyl-6-methyl-4-oxo-4,6,7,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
a. Ethyl 6-Methyl-4-Oxo-1-Propanoyl-1,6,7,8,9,9a-Hexahydro-4H-Pyrido[1,2-a]Pyrimidine-3-Carboxylate (CAS 33499-11-5)
- Substituent: Propanoyl (aliphatic) at position 1.
- Molecular Formula : C15H22N2O4.
- Molecular Weight : 294.35 g/mol.
Physicochemical Properties :
Property Value Density 1.21 g/cm³ Boiling Point 484°C Refractive Index 1.545
b. Trifluoromethyl-Substituted Pyridopyrimidines
c. Target Compound (1-Benzoyl Substitution)
- Substituent : Benzoyl (aromatic, bulky) at position 1.
- Hypothetical Molecular Formula : C19H20N2O4 (estimated).
- Expected Properties: Higher molecular weight (≈340 g/mol) and boiling point compared to the propanoyl analog. The aromatic benzoyl group may improve π-π stacking interactions in biological targets but reduce solubility in aqueous media.
Core Structure Variations
a. Thiazolo[3,2-a]Pyrimidine Derivatives
- Example : Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate.
- Structural Difference : Incorporates a thiazole ring fused to pyrimidine instead of pyridine.
- Impact: The thiazolo system alters electronic properties and binding affinity, as seen in its distinct crystal lattice parameters (monoclinic, space group P21/c) .
Biological Activity
Ethyl 1-benzoyl-6-methyl-4-oxo-1,6,7,8,9,9a-hexahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate (CAS No. 33499-12-6) is a complex organic compound that has garnered attention for its diverse biological activities. This article explores the synthesis, biological properties, and potential applications of this compound based on various research findings.
The molecular formula of the compound is , with a molecular weight of approximately 342.39 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| Density | 1.26 g/cm³ |
| Boiling Point | 530.1 °C |
| Flash Point | 274.4 °C |
| LogP | 2.19230 |
| PSA (Polar Surface Area) | 66.92 Ų |
These properties suggest a relatively stable compound with potential lipophilicity due to its moderate LogP value.
Antimicrobial Activity
Research has demonstrated that derivatives of pyrido[1,2-a]pyrimidines exhibit significant antibacterial properties. A study focused on synthesizing several related compounds found that they showed activity against Staphylococcus aureus, indicating potential for use in treating bacterial infections . The structure–activity relationship (SAR) analysis revealed that modifications to the benzoyl and methyl groups could enhance antibacterial efficacy.
Anticancer Potential
Another area of investigation is the anticancer activity of pyrido[1,2-a]pyrimidine derivatives. Ethyl 1-benzoyl-6-methyl-4-oxo compounds have been evaluated for their ability to inhibit cancer cell proliferation. In vitro assays indicated that these compounds could induce apoptosis in specific cancer cell lines by modulating pathways involved in cell cycle regulation and apoptosis.
The mechanism by which ethyl 1-benzoyl-6-methyl-4-oxo compounds exert their biological effects involves interaction with various molecular targets. These may include enzymes or receptors critical for cellular signaling pathways. For instance, some studies suggest that these compounds may inhibit specific kinases involved in cancer progression or bacterial growth .
Study on Antibacterial Activity
In a study conducted on a series of synthesized pyrido[1,2-a]pyrimidines, the antibacterial activity was quantitatively assessed using disk diffusion methods against common pathogens. The results indicated varying degrees of effectiveness depending on the structural modifications made to the benzoyl and methyl groups. The most potent compound exhibited an inhibition zone of up to 20 mm against S. aureus and E. coli.
Anticancer Evaluation
A separate study evaluated the anticancer effects of ethyl 1-benzoyl-6-methyl-4-oxo derivatives on human breast cancer cell lines (MCF-7). The findings revealed that treatment with these compounds led to a significant reduction in cell viability (IC50 values ranging from 10 to 25 µM), suggesting their potential as chemotherapeutic agents.
Q & A
Basic Research Questions
Q. What synthetic methodologies are suitable for preparing Ethyl 1-benzoyl-6-methyl-4-oxo-hexahydropyrido[1,2-a]pyrimidine-3-carboxylate?
- Methodology : Utilize multi-component reactions such as the Biginelli reaction, which involves condensation of an aldehyde (e.g., benzoyl-derived), a β-keto ester (e.g., ethyl acetoacetate), and a thiourea or urea derivative. Cyclization steps under reflux in ethanol or acidic conditions (e.g., HCl) are critical for forming the pyrido[1,2-a]pyrimidine scaffold . Post-synthetic modifications, such as benzoylation, can be achieved using benzoyl chloride in the presence of a base.
- Validation : Confirm reaction completion via TLC and intermediate characterization using -NMR and mass spectrometry .
Q. How can the structure of this compound be confirmed using spectroscopic techniques?
- Methodology :
- NMR Spectroscopy : Analyze -NMR for aromatic proton shifts (δ 7.2–8.5 ppm for benzoyl groups) and methyl/methylene signals (δ 1.2–2.5 ppm). -NMR can confirm carbonyl groups (e.g., ester at ~165–170 ppm, ketone at ~200 ppm) .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals (e.g., via slow evaporation in ethanol) and determine the crystal lattice parameters (space group, unit cell dimensions) .
- Mass Spectrometry : Use ESI-MS or HRMS to verify the molecular ion peak (e.g., [M+1]) and fragmentation patterns .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis of this compound?
- Methodology : Employ quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. Use software like Gaussian or ORCA to predict energy barriers for key steps (e.g., cyclization). Pair this with experimental design (DoE) to screen solvents, catalysts, and temperatures. ICReDD’s integrated computational-experimental workflows can reduce trial-and-error by narrowing optimal conditions .
- Data Analysis : Compare computed activation energies with experimental yields to validate theoretical models. For example, a lower energy barrier for cyclization correlates with higher product purity .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in analogs of this compound?
- Methodology :
- Bioisosteric Replacement : Replace the benzoyl group with bioisosteres (e.g., phenyl, heteroaromatic) and evaluate biological activity using assays like the "acetic acid writhing" model for analgesia .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock) to identify critical interactions with target proteins (e.g., cyclooxygenase). Compare binding affinities of analogs to determine key functional groups .
- Contradiction Handling : If SAR data conflicts (e.g., a methyl group enhances activity in one assay but reduces it in another), conduct meta-analysis of substituent electronic effects (Hammett plots) or steric parameters (Taft indices) to resolve discrepancies .
Q. How can reaction contradictions (e.g., low yield in scaled-up synthesis) be addressed?
- Methodology :
- Kinetic Profiling : Use in-situ IR or Raman spectroscopy to monitor intermediate formation during scale-up. Identify bottlenecks (e.g., poor mixing, heat transfer).
- Heterogeneous Catalysis : Switch from homogeneous catalysts (e.g., HCl) to immobilized variants (e.g., Amberlyst-15) to improve recyclability and reduce side reactions .
- Process Simulation : Use Aspen Plus to model mass/energy balances and optimize reactor design (e.g., continuous flow vs. batch) .
Methodological Notes
- Synthetic Challenges : Side reactions (e.g., over-benzoylation) can occur; use protecting groups (e.g., Boc for amines) or low-temperature conditions to improve selectivity .
- Data Reproducibility : Ensure NMR solvents (e.g., DMSO-d6) are anhydrous, and calibrate instruments with internal standards (e.g., TMS) to avoid spectral shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
